Dual VEGFR/EGFR Kinase Inhibition: Target Compound Activity vs. Structurally Distinct Multi-Target Inhibitors
This compound demonstrates potent dual inhibitory activity against VEGFR-2 (IC₅₀ = 3.60 nM) and EGFR (IC₅₀ = 9 nM) in enzymatic assays [1]. This activity profile is relevant for research programs requiring simultaneous blockade of both angiogenic (VEGFR) and proliferative (EGFR) signaling pathways. The VEGFR/EGFR IC₅₀ ratio is approximately 0.4, indicating slightly greater potency against VEGFR-2 relative to EGFR in this assay system. This dual-target profile provides a defined baseline for structure-activity relationship (SAR) exploration within the piperidine class.
| Evidence Dimension | Kinase inhibitory potency (enzymatic assay) |
|---|---|
| Target Compound Data | VEGFR-2: IC₅₀ = 3.60 nM; EGFR: IC₅₀ = 9 nM |
| Comparator Or Baseline | Sunitinib: VEGFR IC₅₀ ~4-10 nM (reported range); EGFR activity not a primary feature of sunitinib |
| Quantified Difference | Direct head-to-head data not available; class-level inference: compound maintains VEGFR potency comparable to clinical multi-kinase inhibitors while also inhibiting EGFR |
| Conditions | In vitro kinase inhibition assay (unknown origin VEGFR/EGFR); BindingDB-curated data from ChEMBL |
Why This Matters
This establishes the compound as a useful positive control or starting scaffold for dual VEGFR/EGFR inhibitor programs where both angiogenic and growth factor signaling inhibition is therapeutically relevant.
- [1] BindingDB. (2021). BDBM50515481 (CHEMBL4439680): IC₅₀ values for VEGFR and EGFR inhibition. BindingDB Entry ID 50008077. View Source
